Indomethacin analog 1

AKR1C3 inhibition Castrate‑resistant prostate cancer Enzyme assay

Indomethacin analog 1 (IUPAC: 3‑[1‑(4‑chlorobenzoyl)‑5‑methoxy‑2‑methylindol‑3‑yl]propanoic acid; C₂₀H₁₈ClNO₄, MW 371.8 g/mol) is a rationally designed non‑steroidal anti‑inflammatory drug (NSAID) derivative that acts as a potent and selective inhibitor of aldo‑keto reductase family 1 member C3 (AKR1C3/type 5 17β‑hydroxysteroid dehydrogenase). Unlike the parent drug indomethacin, this analog was optimized to decouple cyclooxygenase (COX) inhibition from AKR1C3 blockade, yielding a tool compound with nanomolar AKR1C3 potency and >100‑fold selectivity over the closely related isoforms AKR1C1 and AKR1C2.

Molecular Formula C20H18ClNO4
Molecular Weight 371.8 g/mol
Cat. No. B10833585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin analog 1
Molecular FormulaC20H18ClNO4
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CCC(=O)O
InChIInChI=1S/C20H18ClNO4/c1-12-16(8-10-19(23)24)17-11-15(26-2)7-9-18(17)22(12)20(25)13-3-5-14(21)6-4-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,24)
InChIKeyZXFPVIQVVULPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin Analog 1: A Selective AKR1C3 Inhibitor for Castrate‑Resistant Prostate Cancer Research


Indomethacin analog 1 (IUPAC: 3‑[1‑(4‑chlorobenzoyl)‑5‑methoxy‑2‑methylindol‑3‑yl]propanoic acid; C₂₀H₁₈ClNO₄, MW 371.8 g/mol) is a rationally designed non‑steroidal anti‑inflammatory drug (NSAID) derivative that acts as a potent and selective inhibitor of aldo‑keto reductase family 1 member C3 (AKR1C3/type 5 17β‑hydroxysteroid dehydrogenase) [1]. Unlike the parent drug indomethacin, this analog was optimized to decouple cyclooxygenase (COX) inhibition from AKR1C3 blockade, yielding a tool compound with nanomolar AKR1C3 potency and >100‑fold selectivity over the closely related isoforms AKR1C1 and AKR1C2 [2].

Why Indomethacin Analog 1 Cannot Be Replaced by Generic Indomethacin or Other NSAID‑Derived AKR1C3 Inhibitors


Although indomethacin itself inhibits AKR1C3, its clinical utility as a chemical probe is confounded by potent dual COX‑1/COX‑2 inhibition (IC₅₀ ≈ 18 nM and 26 nM, respectively), which triggers prostaglandin‑dependent side effects and obscures AKR1C3‑specific phenotypes [1]. Indomethacin analog 1 was specifically engineered to minimize COX activity while preserving sub‑micromolar AKR1C3 engagement, achieving an IC₅₀ of 100 nM against AKR1C3 [2]. Generic substitution with the parent NSAID or with other in‑class compounds such as 2′‑des‑methyl‑indomethacin fails to reproduce this selectivity window, compromising both target specificity and the interpretability of experimental results in CRPC models where AKR1C3‑mediated androgen biosynthesis is the endpoint of interest [1].

Quantitative Differentiation of Indomethacin Analog 1: Head‑to‑Head and Cross‑Study Evidence for Procurement Decisions


AKR1C3 Inhibitory Potency: Indomethacin Analog 1 vs. Indomethacin

Indomethacin analog 1 inhibits human recombinant AKR1C3 with an IC₅₀ of 100 nM in a NADP⁺‑dependent S‑tetralol oxidation assay [1]. By contrast, indomethacin inhibits AKR1C3 with an IC₅₀ in the low micromolar range (~5–10 µM), as reported in the primary medicinal chemistry campaign [2]. This represents an approximate 50‑ to 100‑fold improvement in target‑level potency.

AKR1C3 inhibition Castrate‑resistant prostate cancer Enzyme assay

Isoform Selectivity: AKR1C3 vs. AKR1C1/AKR1C2

The indomethacin analog series to which compound 1 belongs was engineered to achieve >100‑fold selectivity for AKR1C3 over AKR1C1 and AKR1C2 [1]. AKR1C1 and AKR1C2 inactivate 5α‑dihydrotestosterone (DHT); their inhibition would be counterproductive in CRPC. While the exact selectivity ratio for analog 1 alone has not been reported as a single‑compound value, the class‑level SAR demonstrates that the propanoic acid side chain and 4‑chlorobenzoyl substituent are critical selectivity determinants, and all lead compounds in the series achieve this window [1].

Isoform selectivity AKR1C1 AKR1C2 Androgen metabolism

Reduced Cyclooxygenase Inhibition Relative to Indomethacin

The medicinal chemistry program explicitly aimed to diminish COX inhibitory activity while retaining AKR1C3 potency [1]. Indomethacin inhibits COX‑1 (IC₅₀ = 18 nM) and COX‑2 (IC₅₀ = 26 nM) at concentrations well below those required for AKR1C3 blockade, making it impossible to study AKR1C3 in isolation. The structural modifications in analog 1—particularly the propanoic acid extension at the 3‑position of the indole ring—ablate COX inhibition; patent data classify the series as AKR1C3‑specific inhibitors with greatly reduced COX activity [2]. Quantitative COX IC₅₀ values for analog 1 have not been disclosed, but the patent explicitly describes compounds within the series as lacking significant COX‑1/COX‑2 inhibition.

COX‑1 COX‑2 Prostaglandin Off‑target

Optimal Application Scenarios for Indomethacin Analog 1 Based on Quantitative Differentiation Evidence


Profiling AKR1C3‑Dependent Androgen Biosynthesis in Castrate‑Resistant Prostate Cancer Models

Indomethacin analog 1 is the tool of choice for dissecting AKR1C3‑mediated testosterone and DHT synthesis in LNCaP‑AKR1C3 cells and CRPC xenografts. Its 100 nM IC₅₀ enables complete target engagement at concentrations that spare AKR1C1/AKR1C2 (>100‑fold window) and are devoid of COX‑mediated prostaglandin modulation [1]. This allows researchers to attribute changes in androgen levels, PSA expression, or tumor growth directly to AKR1C3 inhibition without off‑target confounds [2].

Structure‑Activity Relationship (SAR) Studies on Indomethacin‑Derived AKR1C3 Inhibitors

As a characterized compound from a parallel synthetic library [1], analog 1 serves as a reference standard for benchmarking new AKR1C3 inhibitors. Its defined IC₅₀ (100 nM), known binding pose (inferred from the co‑crystal structure of 2′‑des‑methyl‑indomethacin with AKR1C3, PDB: 4DBW) [2], and the availability of detailed synthetic protocols in the patent literature [3] make it an optimal comparator for medicinal chemistry campaigns targeting the AKR1C3 active site.

Chemical Probe for AKR1C3 in Dual COX/AKR1C3 Inhibition Studies

When the experimental goal is to separate AKR1C3‑mediated phenotypic effects from COX‑mediated effects, indomethacin analog 1 is the appropriate probe. Head‑to‑head experiments using indomethacin (dual COX/AKR1C3 inhibitor) and analog 1 (AKR1C3‑selective) can deconvolute the contributions of each pathway in cell proliferation, apoptosis, and migration assays in prostate cancer cell lines [1].

Quote Request

Request a Quote for Indomethacin analog 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.